2-Pentylpyrrolidine

Description

Contextualization within Pyrrolidine (B122466) Alkaloid Chemistry

Pyrrolidine alkaloids are a group of naturally occurring and synthetic compounds characterized by a five-membered nitrogen-containing heterocyclic ring known as pyrrolidine. researchgate.nettandfonline.com This structural motif is a cornerstone in medicinal chemistry, found in numerous biologically active molecules. tandfonline.comnih.gov Pyrrolidine alkaloids are derived from the amino acid ornithine and are found in various plants, microorganisms, and even in the animal kingdom. mdpi.comnih.gov

2-Pentylpyrrolidine, with its simple structure featuring a pentyl group at the second carbon of the pyrrolidine ring, represents a fundamental example of a 2-substituted pyrrolidine. vulcanchem.com While many naturally occurring pyrrolidine alkaloids possess more complex structures, simple 2-alkylpyrrolidines are also found in nature. For instance, analogues such as (-)-bgugaine and (-irniine have been isolated from the tubers of Arisarum vulgare. clockss.orgnih.gov Furthermore, related 2,5-disubstituted pyrrolidines, like pyrrolidine 197B (trans-2-butyl-5-pentylpyrrolidine), are famously sequestered by poison frogs of the Dendrobatidae family from their diet of ants and mites. si.edupnas.orgthebhs.org These natural examples highlight the significance of the simple alkyl-substituted pyrrolidine scaffold in chemical ecology.

The core structure of this compound contains a chiral center at the C2 position, meaning it can exist as two different enantiomers, (R)-2-pentylpyrrolidine and (S)-2-pentylpyrrolidine. vulcanchem.com This stereochemistry is a critical feature of pyrrolidine alkaloids, as different stereoisomers often exhibit distinct biological activities due to their specific interactions with chiral biological targets like proteins and enzymes. researchgate.netnih.gov

Historical Perspectives on Pyrrolidine Research and Analogues

The study of alkaloids, including those with a pyrrolidine core, has a long history. The broader class of pyrrolizidine (B1209537) alkaloids (which contain a related fused-ring structure) were first identified in plants during the 19th century. wikipedia.org However, it was not until the early to mid-20th century that systematic research began to unravel their chemical structures and biological effects, including their toxicity. wikipedia.org

Research into simpler pyrrolidine alkaloids gained momentum with the discovery of their presence in various natural sources. A significant development was the identification of 2,5-dialkylpyrrolidines in the skin secretions of neotropical poison frogs in the latter half of the 20th century. nih.govpnas.org Initially, it was believed the frogs synthesized these toxins themselves. thebhs.org Landmark studies, however, revealed that these frogs acquire the alkaloids from their diet, primarily from arthropods like ants and mites, and accumulate them in their skin as a defense mechanism. thebhs.orgpnas.org This discovery spurred further investigation into the synthesis and biological activity of simple pyrrolidine analogues to understand these ecological interactions and to explore their potential as pharmacological probes. The synthesis of various pyrrolidine derivatives, including precursors to this compound, has since become a focus for chemists exploring new synthetic methodologies. nih.gov

Significance of this compound in Contemporary Chemical Biology

In modern chemical biology and drug discovery, the pyrrolidine ring is considered a "privileged scaffold." researchgate.netnih.gov This is due to its unique three-dimensional, non-planar structure which allows for the creation of molecules that can explore chemical space more effectively than flat, aromatic rings. nih.govnih.gov The pyrrolidine scaffold is present in numerous FDA-approved drugs, highlighting its importance in medicine. nih.gov Derivatives have been investigated for a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects. ontosight.aiontosight.aifrontiersin.org

While this compound itself does not have extensively documented biological applications, its significance lies in its role as a fundamental building block and research compound. The study of simple analogues like this compound is crucial for several reasons:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing simple molecules, researchers can understand how the size and nature of substituents (like the pentyl group) influence biological activity. This foundational knowledge is essential for designing more complex and potent drug candidates. nih.gov

Development of Synthetic Methods: The creation of specific stereoisomers of 2-alkylpyrrolidines is a common goal in synthetic organic chemistry. nih.gov These efforts lead to the development of new and efficient chemical reactions that can be applied to the synthesis of more complex, biologically active molecules.

Probing Biological Systems: Simple, well-defined molecules can be used as chemical probes to study the function of receptors and enzymes. Although specific targets for this compound are not well-established, its analogues are known to interact with various biological systems. For example, some 2-alkylpyrrolidines show cytotoxic effects and interact with DNA. nih.govfrontiersin.orgresearchgate.net

Future research on this compound and its analogues could involve stereoselective synthesis to isolate pure enantiomers, followed by systematic screening against a range of biological targets to uncover new pharmacological activities. vulcanchem.com

Data Tables

Table 1: Physicochemical Properties of this compound This table presents key physicochemical parameters for the compound this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₉N | vulcanchem.com |

| Molecular Weight | 141.25 g/mol | vulcanchem.com |

| IUPAC Name | This compound | vulcanchem.com |

| Stereochemistry | Contains one chiral center at C2 | vulcanchem.com |

| Appearance | Data for hydrochloride salt: White to off-white powder | vulcanchem.com |

Table 2: Physicochemical Properties of a Related Pyrrolidine Analogue This table shows data for 4-Methyl-2-pentylpyrrolidine for comparative purposes.

| Property | Value | Source |

|---|---|---|

| Compound Name | 4-Methyl-2-pentylpyrrolidine | |

| CAS Number | 769061-69-0 | |

| Molecular Formula | C₁₀H₂₁N | |

| Molecular Weight | 155.28 g/mol | |

| Calculated Density | 0.809 g/cm³ | |

| Calculated Boiling Point | 200.37 °C at 760 mmHg |

| Calculated Flash Point | 69.04 °C | |

Structure

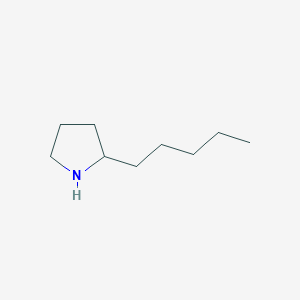

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

2-pentylpyrrolidine |

InChI |

InChI=1S/C9H19N/c1-2-3-4-6-9-7-5-8-10-9/h9-10H,2-8H2,1H3 |

InChI Key |

LVLVZGGJJOWJSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCCN1 |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 2 Pentylpyrrolidine

Proposed Biosynthetic Mechanisms of Pyrrolidine (B122466) Alkaloids

The biosynthesis of 2,5-dialkylpyrrolidine alkaloids in insects has not been fully elucidated through isotopic labeling studies, but a plausible pathway has been proposed based on general principles of fatty acid and amino acid metabolism. This hypothesis provides a framework for understanding the origin of the characteristic structural features of these molecules.

The proposed pathway involves the following key steps:

Precursor Mobilization : The biosynthesis is thought to begin with precursors from primary metabolism: a fatty acid and an amino acid. The amino acid proline is the most likely candidate for the pyrrolidine ring itself. Alternatively, ornithine could serve as a precursor, which can be cyclized to a proline intermediate. The alkyl side chains are derived from fatty acids. For 2-pentylpyrrolidine, the pentyl group would originate from a C6 fatty acid (hexanoic acid).

Chain Elongation and Condensation : The fatty acid is activated, likely as a coenzyme A (CoA) ester. This activated acyl-CoA unit undergoes a Claisen-like condensation with a proline derivative (e.g., N-acylproline). In the case of 2,5-disubstituted pyrrolidines, this process would involve two separate fatty acid-derived chains.

Cyclization and Reduction : Following the condensation, a sequence of reduction, dehydration, and intramolecular cyclization reactions occurs. The carbonyl groups introduced from the fatty acid precursors are reduced to hydroxyls, which are then eliminated as water, leading to the formation of the stable, saturated pyrrolidine ring system.

This biosynthetic route elegantly explains the structural diversity observed in nature. The variation in the length and saturation of the alkyl side chains (e.g., pentyl, heptyl, hexenyl) found in different ant species can be attributed to the utilization of different fatty acids from the insect's metabolic pool. The stereospecificity of the final alkaloids (e.g., predominantly trans isomers in Monomorium) is determined by the stereochemical control exerted by the enzymes mediating the cyclization and reduction steps.

Strategies for Chemical Synthesis of 2 Pentylpyrrolidine and Its Stereoisomers

Total Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure pyrrolidines is a key challenge in organic chemistry. Various strategies have been developed to achieve this, ranging from catalyst-controlled reactions to the use of chiral auxiliaries and enzymes.

Organolanthanide-Catalyzed Hydroamination/Cyclization

Organolanthanide complexes have emerged as highly effective catalysts for intramolecular hydroamination/cyclization reactions, providing an efficient route to construct pyrrolidine (B122466) rings. acs.orgnih.gov These catalysts, such as those of the type Cp'₂LnCH(TMS)₂ and Me₂SiCp''₂(tBuN)LnN(TMS)₂, mediate the regio- and stereoselective cyclization of aminoalkenes and aminoallenes under mild conditions. acs.orgresearchgate.net This methodology has been successfully applied to the total synthesis of natural alkaloids, including (+)-pyrrolidine 197B. acs.org

The catalytic efficacy of organolanthanide centers is influenced by both the substrate's and the catalyst's steric and electronic properties. acs.org For instance, sterically demanding amino-olefins can be cyclized with high diastereoselectivity (trans/cis = 16/1) using specific constrained geometry catalysts. nih.gov The general mechanism involves the insertion of the C-C multiple bond into the lanthanide-nitrogen bond, followed by protonolysis. nih.gov

Table 1: Organolanthanide-Catalyzed Hydroamination/Cyclization

| Catalyst Type | Substrate Type | Product | Key Features |

|---|---|---|---|

| Cp'₂LnCH(TMS)₂ | Aminoallenes | (+)-Pyrrolidine 197B | High regio- and stereoselectivity |

Iodocyclization of Homoallylic Sulfonamides

The iodocyclization of enantiopure homoallylic sulfonamides represents a valuable method for the asymmetric synthesis of trans-2,5-disubstituted pyrrolidines. nih.govacs.orgcapes.gov.br This approach involves the treatment of E-homoallylic sulfonamides with iodine and a base, such as potassium carbonate, to yield trans-2,5-disubstituted-3-iodopyrrolidines with high selectivity. nih.govrsc.org The necessary enantiopure homoallylic sulfonamides can be prepared from sulfinimine-derived β-amino aldehydes. nih.gov

A key advantage of this method is that it is often unnecessary to separate E/Z mixtures of the precursor sulfonamides, as only the E-isomer typically undergoes efficient cyclization. nih.gov This strategy has been successfully utilized in the total asymmetric synthesis of the fire ant venom alkaloid (−)-pyrrolidine 197B, which is trans-2-butyl-5-pentylpyrrolidine. nih.gov

Table 2: Iodocyclization of Homoallylic Sulfonamides

| Substrate | Reagents | Product | Stereoselectivity |

|---|---|---|---|

| E-homoallylic sulfonamide | I₂/K₂CO₃ | trans-2,5-disubstituted-3-iodopyrrolidine | High |

Chemo-Enzymatic Resolution Methodologies

Chemo-enzymatic methods offer a powerful approach for obtaining enantiomerically pure pyrrolidine derivatives. This strategy often involves the enzymatic kinetic resolution of a racemic mixture. For example, the enantiomers of methyl trans-5-oxo-2-pentylpyrrolidine-3-carboxylate have been successfully resolved using different enzymes. researchgate.netexaly.com

Specifically, α-chymotrypsin can be used to obtain the (+)-(2R,3S)-enantiomer with 99% enantiomeric excess (ee), while pig-liver acetone (B3395972) powder (PLAP) provides the (−)-(2S,3R)-enantiomer with 98% ee. researchgate.net The two enzymes exhibit opposite preferences for the substrate, allowing for the isolation of both enantiomers in high purity. This methodology highlights the potential of integrating enzymatic processes into synthetic organic chemistry to achieve high levels of stereocontrol. researchgate.nettum.denih.gov

Table 3: Chemo-Enzymatic Resolution of Methyl trans-5-Oxo-2-pentylpyrrolidine-3-carboxylate

| Enzyme | Target Enantiomer | Enantiomeric Excess (ee) |

|---|---|---|

| α-Chymotrypsin | (+)-(2R,3S) | 99% |

Intramolecular Hydroamination Strategies

Intramolecular hydroamination is a highly atom-economical method for synthesizing cyclic amines. ilpi.com Iron(III)-catalyzed intramolecular hydroamination/cyclization of α-substituted amino alkenes has proven to be a highly efficient and diastereoselective route to enantiopure trans-2,5-disubstituted pyrrolidines. csic.es This method utilizes readily available enantiopure starting materials, such as L-α-amino acids, in combination with sustainable iron(III) salt catalysts. csic.es

The reaction proceeds with complete diastereoselectivity, exclusively affording the trans-pyrrolidine isomer. csic.es This strategy has been applied to the enantiodivergent synthesis of both (+)- and (-)-pyrrolidine 197B. csic.esresearchgate.net Platinum catalysts have also been shown to be effective for the intramolecular hydroamination of unactivated olefins with secondary alkylamines, yielding pyrrolidine derivatives in moderate to good yields. nih.gov

Aza-Prins Cyclization Methodologies

The aza-Prins cyclization is a powerful tool for the construction of nitrogen-containing heterocycles, including pyrrolidines and piperidines. researchgate.netcsic.esresearchgate.net This reaction typically involves the condensation of an aldehyde with a homoallylic amine to form an iminium ion, which then undergoes cyclization. nih.govnih.gov Iron(III) salts have been used as sustainable catalysts for these transformations. researchgate.netcsic.es

This methodology can be highly diastereoselective, and by combining it with a Peterson-type elimination, it can lead to the formation of unsaturated azacycles. researchgate.net The aza-Prins cyclization has been applied to the synthesis of a variety of functionalized indolizidine systems starting from 2-allylpyrrolidines. nih.govnih.gov

Alkene Aza-Cope-Mannich Cyclization

The tandem aza-Cope rearrangement-Mannich cyclization is a synthetically valuable reaction for the construction of substituted pyrrolidines. acs.orgacs.orgwikipedia.org This sequence involves a rsc.orgrsc.org-sigmatropic rearrangement of an iminium cation, followed by an intramolecular Mannich reaction. researchgate.netmdpi.com This process allows for the rapid assembly of complex pyrrolidine structures from relatively simple starting materials. wikipedia.org

The reaction is often initiated by the condensation of an amine with an aldehyde and can be catalyzed by Lewis acids such as BF₃•OEt₂. acs.orgacs.org This methodology has been shown to proceed with high diastereoselectivity, providing access to acyl-substituted pyrrolidines, which are common motifs in natural products. acs.orgwikipedia.org

Stereoselective Synthesis of Pyrrolidine Derivatives

The controlled synthesis of specific stereoisomers of 2-pentylpyrrolidine is crucial for investigating their biological activities and for the total synthesis of natural products containing this moiety. Methodologies are broadly classified based on their approach to controlling the stereochemistry at the chiral centers of the pyrrolidine ring.

Enantiodivergent synthesis allows for the preparation of both enantiomers of a chiral molecule from a single chiral starting material. This approach is highly efficient in generating stereochemical diversity.

A notable enantiodivergent strategy for synthesizing trans-2,5-dialkylpyrrolidines, which can be adapted for this compound, commences with D-mannitol. uno.edu This method relies on the C2-symmetry of the starting material to produce both (S,S)- and (R,R)-bis-epoxides. uno.edu The reaction of these epoxides with an appropriate organocuprate, followed by a series of functional group manipulations including the formation of a cyclic sulfate (B86663) and subsequent azide (B81097) displacement, leads to the desired enantiopure trans-2,5-dialkylpyrrolidine. uno.edu

Another powerful enantiodivergent method involves the iron(III)-catalyzed intramolecular hydroamination of α-substituted amino alkenes derived from L-amino acids. researchgate.netmasterorganicchemistry.com This strategy has been successfully applied to the synthesis of both (+)- and (-)-pyrrolidine 197B, a trans-2-butyl-5-pentylpyrrolidine, starting from L-glutamic acid. researchgate.net The key step is the highly diastereoselective cyclization of an enantiopure sulfonylamino alkene, which proceeds exclusively to the trans-substituted pyrrolidine. masterorganicchemistry.com By choosing the appropriate enantiomer of the starting amino acid, either enantiomer of the target pyrrolidine can be accessed.

A chemo-enzymatic approach has also been developed to obtain enantiomerically pure precursors to this compound derivatives. scribd.com This method utilizes enzymatic resolution to separate racemic mixtures of methyl 5-oxo-2-pentylpyrrolidine-3-carboxylate, providing both the (+)-(2R,3S) and (−)-(2S,3R) enantiomers with high enantiomeric excess. scribd.com These functionalized pyrrolidinones can then be further elaborated to yield the desired this compound stereoisomers.

Table 1: Selected Enantiodivergent Strategies for Pyrrolidine Synthesis

| Starting Material | Key Reaction | Product Type | Reference |

| D-Mannitol | Organocuprate opening of bis-epoxides | trans-2,5-Dialkylpyrrolidines | uno.edu |

| L-Glutamic Acid | Iron(III)-catalyzed intramolecular hydroamination | trans-2,5-Disubstituted pyrrolidines | researchgate.netmasterorganicchemistry.com |

| Racemic methyl 5-oxo-2-pentylpyrrolidine-3-carboxylate | Enzymatic resolution | Enantiopure functionalized 2-pentylpyrrolidines | scribd.com |

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers created in a single reaction. For this compound, this typically involves controlling the stereochemistry at the C2 and any other substituted positions of the pyrrolidine ring.

One effective diastereoselective strategy for the synthesis of 2,5-disubstituted pyrrolidines utilizes pyroglutamic acid as a chiral starting material. uno.edu The methodology involves the reduction of enamines derived from pyroglutamic acid, where the choice of the nitrogen-protecting group is critical in directing the stereochemical outcome of the reduction, allowing for the selective formation of either cis or trans diastereomers. researchgate.net

Reductive amination is a versatile and widely used method for the synthesis of amines, including cyclic amines like this compound. masterorganicchemistry.comkvmwai.edu.in This approach can be designed to be diastereoselective. For instance, the intramolecular reductive amination of a chiral amino ketone can lead to the formation of the pyrrolidine ring with a specific diastereoselectivity. The stereochemistry of the final product is influenced by the existing stereocenters in the acyclic precursor and the reaction conditions.

Organolanthanide-catalyzed intramolecular hydroamination/cyclization has been demonstrated as a highly diastereoselective method for the synthesis of substituted pyrrolidines. acs.org In the synthesis of (+)-pyrrolidine 197B, a trans-2-butyl-5-pentylpyrrolidine, an aminoallene precursor undergoes a regio- and diastereoselective cyclohydroamination to furnish the trans-pyrrolidine with an exocyclic double bond, which is subsequently hydrogenated. acs.org This method shows excellent control over the relative stereochemistry, yielding the trans isomer exclusively.

Table 2: Diastereoselective Methods for Pyrrolidine Synthesis

| Starting Material/Precursor | Key Reaction | Key Feature for Diastereoselectivity | Product Stereochemistry | Reference |

| Pyroglutamic acid derivative | Reduction of enamines | Nitrogen protecting group | cis or trans | researchgate.net |

| Chiral amino ketone | Intramolecular reductive amination | Pre-existing stereocenters | Controlled by substrate | masterorganicchemistry.comkvmwai.edu.in |

| Aminoallene | Organolanthanide-catalyzed hydroamination/cyclization | Catalyst and substrate control | trans | acs.org |

Spectroscopic and Structural Characterization of 2 Pentylpyrrolidine

Elucidation of Absolute Configuration

The presence of a stereocenter at the C2 position of the pyrrolidine (B122466) ring necessitates the determination of the compound's absolute configuration, designated as either (R) or (S). A primary and definitive method for establishing this is through stereoselective synthesis from a chiral precursor of known configuration.

A common synthetic route employs L-proline, which possesses the (S)-configuration, as the starting material. The synthesis involves a multi-step sequence where the stereochemistry of the C2 carbon is preserved throughout the transformation. This process typically includes the reduction of the carboxylic acid moiety of L-proline to a primary alcohol, followed by conversion of the hydroxyl group into a suitable leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with a pentyl organometallic reagent, such as a pentylmagnesium bromide (Grignard reagent), followed by appropriate workup and deprotection steps, yields (S)-2-pentylpyrrolidine. The synthesis from a precursor of known chirality provides strong evidence for the absolute configuration of the final product .

Analytically, the absolute configuration can be confirmed and the enantiomeric purity assessed using chiral chromatography, particularly chiral gas chromatography (GC). By employing a column with a chiral stationary phase, the (R)- and (S)-enantiomers of 2-pentylpyrrolidine can be resolved into two distinct peaks. Comparison of the retention time with that of an authentic, stereochemically defined standard allows for unambiguous assignment of the absolute configuration of the synthesized material .

Advanced Spectroscopic Analysis

Spectroscopic analysis is fundamental to confirming the molecular structure of this compound. Techniques such as NMR, MS, and IR spectroscopy provide complementary information regarding the carbon-hydrogen framework, molecular mass, fragmentation patterns, and functional groups present in the molecule.

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide distinct information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum displays signals corresponding to each unique proton in the molecule. The chemical shifts (δ), multiplicities, and integrations are consistent with the proposed structure. The proton attached to the nitrogen (N-H) typically appears as a broad, exchangeable singlet. The proton at the chiral C2 position is a key diagnostic signal, appearing as a multiplet due to coupling with adjacent protons on the ring and the pentyl chain. The terminal methyl group of the pentyl chain characteristically appears as a triplet in the upfield region of the spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.05 | m (multiplet) | 1H | H-2 (CH-N) |

| ~2.90 | m (multiplet) | 1H | H-5 (ring CH₂) |

| ~2.78 | m (multiplet) | 1H | H-5 (ring CH₂) |

| ~1.85 - 1.65 | m (multiplet) | 3H | H-3, H-4 (ring CH₂) |

| ~1.60 | br s (broad singlet) | 1H | N-H |

| ~1.55 - 1.20 | m (multiplet) | 9H | H-3, H-4 (ring CH₂), Pentyl CH₂ |

| ~0.89 | t (triplet) | 3H | Pentyl CH₃ |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The carbon of the chiral center (C2) is observed at a characteristic downfield shift due to its attachment to the nitrogen atom. The remaining carbons of the pyrrolidine ring and the pentyl chain appear at distinct chemical shifts in the aliphatic region.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~61.5 | C-2 (CH-N) |

| ~47.2 | C-5 (CH₂-N) |

| ~36.8 | C-1' (Pentyl CH₂) |

| ~32.1 | Pentyl CH₂ |

| ~30.5 | C-3 (Ring CH₂) |

| ~25.8 | Pentyl CH₂ |

| ~23.1 | C-4 (Ring CH₂) |

| ~22.7 | Pentyl CH₂ |

| ~14.1 | Pentyl CH₃ |

Mass spectrometry provides critical information on the molecular weight and elemental formula of this compound. In electron ionization (EI) mode, the molecular ion ([M]⁺) is observed at an m/z corresponding to its nominal mass of 141.

The fragmentation pattern is highly characteristic of α-substituted pyrrolidines. The predominant fragmentation pathway involves α-cleavage at the C2-C3 ring bond, leading to the formation of a stable, resonance-stabilized N-acyliminium ion. This results in the loss of a C₄H₈ radical from the ring, but a more diagnostically significant fragmentation is the cleavage of the C2-pentyl bond, resulting in the loss of the pentyl radical (•C₅H₁₁). The most abundant ion in the spectrum is typically observed at m/z 70, corresponding to the protonated pyrrolidine ring after loss of the pentyl side chain [M - 71]⁺.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition. For the protonated molecule [M+H]⁺, the calculated exact mass for the formula C₉H₂₀N⁺ is 142.1596. Experimental measurement via HRMS yielding a value consistent with this calculated mass (within a few ppm) provides unambiguous confirmation of the molecular formula C₉H₁₉N .

| m/z | Relative Intensity | Proposed Fragment Identity |

|---|---|---|

| 141 | Low | [M]⁺ (Molecular Ion) |

| 140 | Moderate | [M-H]⁺ |

| 70 | High (Base Peak) | [M - C₅H₁₁]⁺ (Loss of pentyl group) |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrations of its chemical bonds.

The key diagnostic peaks include a weak to medium absorption in the 3350–3300 cm⁻¹ region, which is characteristic of the N-H stretching vibration of a secondary amine. Strong, sharp peaks are observed just below 3000 cm⁻¹ (typically 2960–2850 cm⁻¹), corresponding to the C-H stretching vibrations of the sp³-hybridized carbons in the pyrrolidine ring and the pentyl chain. Additionally, a C-N stretching vibration can be observed in the fingerprint region, typically around 1200–1100 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3330 | N-H Stretch | Secondary Amine |

| ~2955, 2930, 2860 | C-H Stretch | Alkyl (sp³ C-H) |

| ~1465 | CH₂ Bend (Scissoring) | Alkyl (CH₂) |

| ~1120 | C-N Stretch | Alkyl Amine |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

X-Ray Crystallography for Structural Confirmation

Single-crystal X-ray crystallography represents the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, offering unequivocal proof of molecular connectivity and stereochemistry.

Due to the low melting point of this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. A common strategy to overcome this is to prepare a crystalline salt of the amine. Reaction of this compound with a strong acid, such as hydrochloric acid or hydrobromic acid, yields the corresponding 2-pentylpyrrolidinium halide salt. These salts are typically high-melting, crystalline solids that are more amenable to crystallization .

Analysis of a single crystal of such a salt by X-ray diffraction would confirm the pyrrolidine ring structure, the attachment of the pentyl group at the C2 position, and the conformation of both the ring and the side chain in the solid state. Furthermore, if a chiral acid of known absolute configuration (e.g., (R,R)-tartaric acid) is used to form the salt, the analysis can also serve as an independent and absolute confirmation of the (R) or (S) configuration of the this compound enantiomer present in the crystal, corroborating the results from stereoselective synthesis and chiral chromatography . The resulting crystallographic data, including the space group and unit cell dimensions, provide a complete and unambiguous structural description.

Biological Activities and Mechanisms of Action of 2 Pentylpyrrolidine

Antimicrobial Activity

Alkaloids featuring the 2,5-disubstituted pyrrolidine (B122466) scaffold, such as 2-pentylpyrrolidine, are recognized for their antimicrobial properties. nih.govresearchgate.net This activity is a component of the chemical defense strategy of organisms that produce them, such as ants. researchgate.netacs.org

The venom of fire ants, which contains 2,5-dialkylpyrrolidine alkaloids, demonstrates antibacterial activity. researchgate.net While specific studies focusing solely on this compound against a wide range of bacteria are limited, research on closely related alkaloids from natural sources provides insight into their potential efficacy. For instance, a study on various alkaloids from poison frog skin, which are structurally related to those found in ants, tested their activity against several microorganisms. researchgate.net In these assays, certain pyrrolidines and piperidines, which share structural similarities, were active against the Gram-positive bacterium Bacillus subtilis. researchgate.net

One study noted that a mixture of cis/trans-2-ethyl-5-n-tridecylpyrrolidines showed activity against B. subtilis at a threshold of 30-100 µ g/assay . researchgate.net However, specific data on the efficacy of this compound against key pathogens like Staphylococcus aureus or Mycobacterium tuberculosis is not extensively detailed in the available literature. Derivatives of lincomycin (B1675468) that incorporate a pentyl-pyrrolidine structure have been investigated for their antibacterial properties. google.comgoogle.com

The antifungal properties of pyrrolidine alkaloids are also a noted aspect of their biological profile. researchgate.net Venoms from ants of the Solenopsis and Monomorium genera, rich in these compounds, exhibit fungicidal effects. researchgate.net Research on alkaloids from anuran skin demonstrated that certain pyrrolidines were active against the fungus Candida albicans. researchgate.net Specifically, a mixture of cis/trans-2-ethyl-5-n-tridecylpyrrolidines was effective against C. albicans. researchgate.net The development of novel antifungal agents has also explored spirooxindole-pyrrolidine heterocyclic hybrids, indicating the pyrrolidine moiety's potential in creating potent antifungal drugs. researchgate.net

Table 1: Antimicrobial Activity of Selected Pyrrolidine-Related Alkaloids This table presents data on compounds structurally related to this compound, as specific data for the title compound is limited.

| Compound/Class | Target Organism | Activity Level | Source Citation |

|---|---|---|---|

| 2,5-Dialkylpyrrolidines | Bacteria & Fungi | General antibacterial & antifungal activity | researchgate.net |

| cis/trans-2-ethyl-5-n-tridecylpyrrolidines | Bacillus subtilis (Gram-positive bacterium) | Active at 30-100 µg/assay | researchgate.net |

| cis/trans-2-ethyl-5-n-tridecylpyrrolidines | Candida albicans (Fungus) | Active | researchgate.net |

Computational Chemistry and Molecular Modeling of 2 Pentylpyrrolidine

Molecular Mechanics Calculations

Molecular mechanics calculations are employed to determine the stable conformations of 2-pentylpyrrolidine and to understand the energetic landscape of its various forms. These calculations utilize force fields to estimate the potential energy of the molecule as a function of its atomic coordinates.

Conformational Analysis: The pyrrolidine (B122466) ring, a five-membered heterocycle, is not planar and exists in various puckered conformations to relieve ring strain. The two primary conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) . The position of the pentyl group at the C2 position significantly influences the conformational preference.

Computational studies, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), suggest that the pentyl group introduces steric strain, which destabilizes planar configurations of the pyrrolidine ring. vulcanchem.com Consequently, envelope or half-chair conformations are expected to be the predominant forms. vulcanchem.com The presence of the C2 chiral center means that this compound can exist as (R) and (S) enantiomers, although public data has not fully characterized its stereochemistry. vulcanchem.com

The environment also plays a role in the conformational dynamics. In the gas phase, steric and electronic factors tend to favor trans arrangements of substituents on the pyrrolidine ring. vulcanchem.com However, in a solution, solvation effects can stabilize cis conformers through dipole interactions. vulcanchem.com The long alkyl chain of the pentyl group may also lead to increased hydrophobic interactions in solution, potentially favoring folded conformations. vulcanchem.com

Force Fields: Various force fields can be applied for the conformational analysis of molecules like this compound. Commonly used force fields include:

MMFF (Merck Molecular Force Field): Often recommended for its strong performance in conformational analysis of organic molecules. researchgate.net

AMBER (Assisted Model Building with Energy Refinement): Widely used for biomolecular simulations.

OPLS/A (Optimized Potentials for Liquid Simulations): Utilized in simulations in implicit water environments. unimi.it

The choice of force field can influence the calculated energies and geometries of the conformers. researchgate.netnih.gov For complex molecules, it is often advisable to use multiple force fields or combine molecular mechanics with higher-level quantum mechanics (QM) methods, such as in ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) calculations, for more accurate results. gaussian.com

Table 1: Predicted Conformational Properties of this compound

| Property | Predicted Characteristic | Reference |

|---|---|---|

| Predominant Ring Conformation | Envelope or Half-Chair | vulcanchem.com |

| Influence of Pentyl Group | Induces steric strain, destabilizes planar forms | vulcanchem.com |

| Gas-Phase Arrangement | Favors trans conformations | vulcanchem.com |

| Solution-Phase Arrangement | May stabilize cis conformers via dipole interactions and folded conformations via hydrophobic interactions | vulcanchem.com |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing lead compounds by identifying the key structural features responsible for their biological activity. oncodesign-services.comazolifesciences.com Computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR) models, use statistical and machine learning techniques to predict the activity of new compounds based on their chemical structure. oncodesign-services.comnih.gov

For pyrrolidine derivatives, SAR studies have shown that modifications to the scaffold can have significant effects on their inhibitory properties. nih.govnih.gov While specific computational SAR studies solely focused on this compound are not extensively documented in the provided results, general principles from related pyrrolidine analogs can be inferred.

Key Considerations for SAR of Pyrrolidine Derivatives:

Substituents on the Ring: The nature, size, and position of substituents on the pyrrolidine ring are critical. For instance, in a series of pyrrolidine pentamine inhibitors, alterations at various positions (R1, R3, R4, R5) had varied effects on inhibitory activity against aminoglycoside 6'-N-acetyltransferase type Ib. nih.govnih.gov

Stereochemistry: The stereochemistry at chiral centers, such as the C2 position in this compound, can dramatically influence biological activity. For example, the (R)-enantiomer of the SETD7 inhibitor PFI-2 is approximately 500 times more active than its (S)-enantiomer. nih.gov

Physicochemical Properties: Molecular descriptors such as hydrophobicity, electronic properties, and steric factors are quantified in QSAR models to correlate with biological activity. researchgate.net For instance, in a QSAR study of pyrimidine (B1678525) and pyrrolidine derivatives as influenza virus neuraminidase inhibitors, a multiple linear regression model showed a significant correlation between structural descriptors and inhibitory activity.

A hypothetical QSAR study on a series of 2-alkylpyrrolidine analogs might reveal an optimal alkyl chain length for a specific biological target, where the pentyl group of this compound could be a key contributor to potency.

Table 2: General SAR Principles for Pyrrolidine Derivatives from Computational Studies

| Structural Feature | Impact on Activity | Example/Reference |

|---|---|---|

| Ring Substitutions | Modifications at different positions lead to varied effects on inhibitory properties. | Pyrrolidine pentamine inhibitors of AAC(6')-Ib. nih.govnih.gov |

| Stereochemistry | Enantiomers can have vastly different biological potencies. | PFI-2 enantiomers as SETD7 inhibitors. nih.gov |

| Alkyl Chain Length | Can influence binding affinity and selectivity. | Inferred from general SAR principles. |

| Functional Groups | Introduction of specific functionalities can enhance or diminish activity. | General principle of medicinal chemistry. |

Docking and Interaction Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org It is widely used to understand the interaction between a ligand, such as this compound, and its biological target, typically a protein or enzyme. These studies can reveal key binding interactions, such as hydrogen bonds and van der Waals forces, and provide an estimate of the binding affinity. nih.govmdpi.com

While specific docking studies for this compound against a defined target are not detailed in the provided search results, studies on related pyrrolidine derivatives provide a framework for the types of interactions that could be expected.

Hypothetical Docking Study of this compound: A docking study of this compound would involve placing the molecule into the binding site of a target protein. For example, if targeting a receptor with a hydrophobic pocket, the pentyl group would likely orient itself within this pocket to maximize favorable hydrophobic interactions. The pyrrolidine nitrogen, which can be protonated, could form crucial hydrogen bonds or ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the active site.

Insights from Related Compounds:

In a study of pyrrolidine pentamine derivatives, a significant correlation was found between the calculated binding energy (ΔG) from docking and the experimentally determined inhibitory activity. nih.govnih.gov

Docking of pyrimidine-coumarin-triazole conjugates against cancer targets like dihydrofolate reductase (DHFR) and tubulin helped identify the most promising compounds for synthesis and testing. nih.gov

For an inhibitor of the enzyme SETD7, docking and molecular dynamics simulations revealed that van der Waals interactions were critical for the binding of the more active (R)-enantiomer, and identified key amino acid residues (H252, D256, Y335) involved in the binding. nih.gov

In a study on methyl (±)-trans-5-oxo-2-pentylpyrrolidine-3-carboxylate, molecular mechanics calculations were used to rationalize the favorable interactions between the trans-γ-lactam and the enzyme α-chymotrypsin. researchgate.net

These examples underscore the power of docking studies to elucidate binding modes and guide the design of more potent analogs. A docking analysis of this compound would provide valuable hypotheses about its mechanism of action at a molecular level, identifying key interacting residues and the energetic contributions of different parts of the molecule to the binding affinity.

Table 3: Potential Interacting Residues and Interaction Types for this compound in a Hypothetical Binding Site

| Part of this compound | Potential Interacting Amino Acid Residue Types | Type of Interaction |

|---|---|---|

| Pentyl Chain | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic, Van der Waals |

| Pyrrolidine Ring (CH2 groups) | Alanine, Leucine | Hydrophobic, Van der Waals |

| Pyrrolidine Nitrogen (as -NH2+-) | Aspartate, Glutamate | Hydrogen Bond, Ionic Interaction |

| Pyrrolidine Nitrogen (as -NH-) | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond (Acceptor/Donor) |

Derivatives and Analogues of 2 Pentylpyrrolidine in Research

Synthesis and Investigation of Substituted Pyrrolidines

The synthesis of substituted pyrrolidines is a significant area of research, with numerous methods developed to create a wide array of derivatives. These methods often focus on achieving high levels of stereoselectivity, as the spatial arrangement of substituents on the pyrrolidine (B122466) ring can dramatically influence biological activity. nih.gov

One common approach involves the functionalization of pre-existing pyrrolidine rings, such as those derived from the readily available chiral building block, L-proline. nih.gov This strategy allows for the introduction of various substituents at different positions of the ring. For instance, substitutions at the N1, 3rd, and 5th positions have been shown to be particularly important for optimizing biological activity. tandfonline.com

Another major strategy is the construction of the pyrrolidine ring from acyclic or other cyclic precursors. nih.gov This allows for the creation of a diverse range of substituted pyrrolidines that may not be easily accessible from pre-existing pyrrolidine scaffolds. A variety of synthetic reactions are employed in this approach, including:

1,3-Dipolar Cycloaddition Reactions: This method has been successfully used to synthesize novel spiro[acenaphthylene-1,2′-pyrrolidine] and spiro[indoline-3,2′-pyrrolidine] derivatives. researchgate.net

Intramolecular Schmidt Reaction: A Tf2O-promoted intramolecular Schmidt reaction of 2-substituted ω-azido carboxylic acids provides a route to 2-substituted pyrrolidines. organic-chemistry.org

Tandem Wittig-Michael Reaction: This reaction has been used in the enantiospecific synthesis of all-cis 2,3,4,5-substituted pyrrolidines from serine.

Intramolecular Hydroamination: Enantiopure trans-2,5-disubstituted pyrrolidines have been synthesized via intramolecular hydroamination of acyclic aminodienes catalyzed by various Lewis acids. researchgate.net

Reductive Amination: Racemic cis- and trans-configured methyl 5-oxo-2-pentylpyrrolidine-3-carboxylates have been prepared through the reductive amination of dimethyl 2-hexanoylbutanedioate.

The development of new synthetic methods continues to be an active area of research, with a focus on creating efficient, cost-effective, and environmentally friendly routes to novel pyrrolidine derivatives. diva-portal.org

Stereochemical Influences on Biological Activity

The stereochemistry of pyrrolidine derivatives plays a crucial role in their biological activity. nih.gov The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows it to adopt various conformations, and the spatial orientation of substituents can significantly impact how a molecule interacts with its biological target. nih.govresearchgate.net

The presence of up to four stereogenic carbon atoms in the pyrrolidine ring can lead to as many as 16 different stereoisomers, each of which may exhibit a unique biological profile. nih.gov This is because biological targets, such as enzymes and receptors, are often chiral and will interact differently with different enantiomers or diastereomers of a drug candidate. nih.gov

For example, in a series of nojirimycin- and pyrrolidine-based trehalase inhibitors, derivatives with different stereochemistry on the five-membered ring were synthesized to investigate its relevance for enzyme recognition. beilstein-journals.org Similarly, the specific stereochemistry of a methyl (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate derivative, particularly the "(Z)" configuration of the double bond in the side chain, is expected to significantly influence its biological activity. ontosight.ai

The importance of stereochemistry is also highlighted in the synthesis of piperidin-4-one derivatives, where the stereochemical effect on their antibacterial, antifungal, and anthelmintic activities was studied. nih.gov The development of enantioselective synthetic routes is therefore a key focus in the design of new pyrrolidine-based therapeutic agents, enabling the precise control of stereochemistry to optimize biological activity and minimize off-target effects.

Development of Pyrrolidine-Based Scaffolds for Chemical Biology Probes

The versatility of the pyrrolidine scaffold has led to its use in the development of chemical biology probes, which are essential tools for studying biological processes and identifying new drug targets. researchgate.net These probes are often designed to interact with specific proteins or other biomolecules, allowing researchers to investigate their function and role in disease.

One example is the development of a cyanopyrrolidine-based probe for activity-based protein profiling. rsc.org This probe was used to identify the on- and off-targets of a covalent inhibitor of the deubiquitinase UCHL1 in human cells. rsc.org The pyrrolidine scaffold provides a stable and versatile platform for the attachment of reactive groups and reporter tags, which are necessary for the function of such probes.

The development of privileged substructure-based diversity-oriented synthesis (pDOS) strategies has further expanded the use of pyrrolidine-based scaffolds in chemical biology. acs.org These strategies aim to create libraries of structurally diverse compounds that are enriched with "privileged substructures," which are molecular frameworks that are known to bind to multiple biological targets. By incorporating the pyrrolidine ring into these libraries, researchers can generate a wide range of novel compounds with the potential to modulate previously unexplored biological pathways and protein-protein interactions. acs.org

The use of pyrrolidine-based scaffolds in the development of chemical biology probes is a rapidly growing area of research, with the potential to provide new insights into the molecular basis of disease and to accelerate the discovery of new therapeutic agents.

Analytical Methodologies for 2 Pentylpyrrolidine Research

Chromatographic Separations

Chromatography is a fundamental technique for separating 2-pentylpyrrolidine from other components within a mixture. Both gas and liquid chromatography are employed, with the choice depending on the compound's volatility and the nature of the sample matrix.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for analyzing volatile compounds like this compound. lcservicesltd.co.uk In GC, a gaseous mobile phase transports the sample through a column containing a stationary phase. msu.edu The separation is primarily based on the differential partitioning of components between the two phases, which is often related to their boiling points and polarity. msu.edulibretexts.org

Research on related alkaloid compounds, such as those found in ant venom, has successfully utilized GC for separation prior to identification by mass spectrometry or infrared spectroscopy. researchgate.net For instance, the analysis of various dialkylpyrrolidines has been achieved using this method. researchgate.net The selection of GC parameters is crucial for achieving optimal separation.

Key GC Parameters:

Mobile Phase (Carrier Gas): Inert gases like helium or nitrogen are typically used to transport the sample through the column. lcservicesltd.co.ukmsu.edu

Column: Both packed and capillary columns can be used, though capillary columns generally offer higher resolution for complex mixtures. libretexts.org The stationary phase is critical; nonpolar solutes are best separated with nonpolar stationary phases, and polar solutes with polar phases. libretexts.org Common stationary phases include various polysiloxanes, such as 5% diphenyl-95% dimethyl polysiloxane, or polar phases like polyethylene (B3416737) glycol. unt.edu

Temperature: The injector temperature is set high enough to ensure complete vaporization of the sample, typically 50°C above the boiling point of the least volatile component. msu.edu The column temperature can be held constant (isothermal) or programmed to increase during the analysis to facilitate the elution of a wide range of compounds. msu.edu

Detector: Common detectors include the Flame Ionization Detector (FID), which is sensitive to organic compounds, and the Thermal Conductivity Detector (TCD). lcservicesltd.co.uk However, GC is most powerfully paired with a mass spectrometer (MS) for definitive identification. researchgate.net

| Parameter | Description | Common Setting/Type |

|---|---|---|

| Instrument | Gas Chromatograph | Agilent 6890 or similar researchgate.net |

| Column Type | Capillary Column | DB-5ms, HP-5ms (nonpolar) unt.edu |

| Column Dimensions | Length, Internal Diameter, Film Thickness | 30 m x 0.25 mm x 0.25 µm unt.edu |

| Carrier Gas | Inert gas for mobile phase | Helium, Nitrogen, Hydrogen lcservicesltd.co.ukmsu.edu |

| Injector Temperature | Temperature of the sample inlet | ~250 - 270°C msu.edu |

| Oven Program | Temperature gradient for the column | e.g., 50°C hold for 2 min, then ramp to 280°C |

| Detector | Device for detecting eluted compounds | Flame Ionization Detector (FID), Mass Spectrometer (MS) lcservicesltd.co.uk |

Mass Spectrometry Applications (e.g., GC-MS, LC-MS/MS)

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details through fragmentation patterns. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it offers unparalleled specificity and sensitivity.

In GC-MS analysis, as demonstrated with related venom alkaloids, compounds are separated by the GC and then introduced into the mass spectrometer. researchgate.net The molecules are ionized, typically by electron ionization (EI), causing them to form a molecular ion ([M]•+) and a series of characteristic fragment ions. nist.govdocbrown.info For this compound (C₉H₁₉N, molecular weight 141.26 g/mol ), the fragmentation is dominated by cleavage at the carbon-carbon bonds adjacent to the nitrogen atom (α-cleavage), a common pathway for amines. libretexts.org This would lead to the loss of a butyl radical (•C₄H₉) from the pentyl side chain, resulting in a stable, nitrogen-containing cation at a mass-to-charge ratio (m/z) of 84. The mass spectrum of triethylamine, for example, shows a dominant base peak from a similar α-cleavage. libretexts.org

LC-MS/MS (tandem mass spectrometry) is particularly useful for analyzing samples from complex biological matrices. nih.gov It involves selecting the molecular ion (or a primary fragment) after the initial MS stage and subjecting it to further fragmentation to produce secondary fragments. This process enhances selectivity and reduces chemical noise, enabling highly sensitive quantification.

Sample Preparation and Pretreatment Techniques for Biological Matrices

Analyzing this compound in biological matrices such as plasma, serum, urine, or tissue requires extensive sample preparation to remove interfering substances like proteins, lipids, and salts. ijpsjournal.comphenomenex.com The goal is to isolate the analyte of interest and concentrate it in a solvent compatible with the chosen analytical instrument. slideshare.net Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a large excess of an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to a plasma or serum sample to denature and precipitate the proteins. slideshare.net After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous biological sample and an immiscible organic solvent. ijpsjournal.com For a basic compound like this compound, the pH of the aqueous sample is typically raised to ensure the amine is in its neutral, un-ionized form, which enhances its solubility in the organic phase (e.g., ethyl acetate, methyl tert-butyl ether). nih.gov This method provides a cleaner extract than PPT. ijpsjournal.com

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that can provide excellent sample cleanup and concentration. ijpsjournal.comnih.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. nih.gov For this compound, a reverse-phase sorbent (like C8 or C18) could be used, where the analyte is retained under aqueous conditions and eluted with an organic solvent like methanol. ijpsjournal.com

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Removal of proteins using organic solvents or acids. slideshare.net | Fast, simple, inexpensive. | Less clean extract, potential for ion suppression in MS. |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquids (e.g., aqueous sample and organic solvent). ijpsjournal.com | Good cleanup, can be selective by adjusting pH. nih.gov | Labor-intensive, requires large volumes of organic solvent. |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent and selectively eluted. ijpsjournal.com | High recovery, excellent cleanup and concentration, can be automated. nih.gov | More expensive, method development can be complex. |

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies

The classical syntheses of 2-Pentylpyrrolidine, while effective, often lack the efficiency, stereocontrol, and sustainability demanded by modern chemical standards. Future research should prioritize the development of novel synthetic routes that address these limitations. The primary goal is to establish methodologies capable of producing specific stereoisomers in high yield and purity with minimal environmental impact.

Key areas for exploration include:

Asymmetric Catalysis: The development of catalytic asymmetric methods is paramount for accessing enantiomerically pure forms of this compound. Research could focus on transition-metal catalysis, employing chiral ligands to direct the stereochemical outcome of key bond-forming reactions, such as asymmetric hydrogenation of pyrroline (B1223166) precursors or asymmetric alkylation of pyrrolidine (B122466) derivatives. Organocatalysis, using small chiral organic molecules like proline derivatives to catalyze asymmetric additions to imine intermediates, represents another highly promising and metal-free avenue.

Biocatalysis and Chemoenzymatic Routes: Leveraging enzymes for chemical transformations offers exceptional selectivity and mild reaction conditions. The use of engineered imine reductases (IREDs) or transaminases could provide a direct and highly stereoselective pathway to either the (R)- or (S)-enantiomer from simple prochiral precursors. A chemoenzymatic approach, where a traditional chemical synthesis step is combined with a key enzymatic resolution or transformation, could also provide an efficient route to the desired stereoisomer.

Flow Chemistry: Continuous flow synthesis presents a significant opportunity to improve the synthesis of this compound. By performing reactions in microreactors, researchers can achieve superior control over temperature, pressure, and reaction time, often leading to higher yields, improved purity, and enhanced safety. This methodology is particularly well-suited for scalable production and could facilitate the rapid generation of a library of related analogs for structure-activity relationship studies.

Novel C-H Activation Strategies: A cutting-edge approach would involve the direct C-H functionalization of the pyrrolidine ring or a suitable precursor. This strategy could dramatically shorten synthetic sequences by bypassing the need for pre-functionalized starting materials. Research into regioselective and stereoselective C-H alkylation using advanced catalytic systems could revolutionize the synthesis of this and other related alkaloids.

Table 1: Comparison of Potential Advanced Synthetic Methodologies

| Methodology | Primary Advantage | Key Research Challenge | Potential Impact |

|---|---|---|---|

| Asymmetric Organocatalysis | High enantioselectivity; metal-free ("green") | Catalyst design and loading efficiencyDeveloping novel, highly active catalysts that can be used in small quantities to minimize cost and waste. | Sustainable access to single enantiomers |

| Biocatalysis (e.g., IREDs) | Exceptional stereocontrol (>99% ee); mild conditions | Enzyme discovery and engineeringIdentifying or evolving enzymes that accept the specific substrate and produce the desired stereoisomer with high efficiency. | Environmentally benign, highly specific synthesis |

| Flow Chemistry | Scalability, safety, and process control | Reactor design and optimizationAdapting multi-step batch syntheses to a continuous flow process, which requires specialized equipment and parameter optimization. | Facilitates industrial-scale production and analog library synthesis |

| C-H Activation | Step economy and novel disconnectionsReduces the number of synthetic steps by directly functionalizing strong C-H bonds, avoiding lengthy pre-functionalization sequences. | Achieving high regioselectivity and stereoselectivity | Revolutionizes synthetic strategy, enabling faster access to complex analogs |

Comprehensive Biological Profiling and Target Identification

The known insecticidal activity of this compound is likely just one facet of its biological profile. A significant gap exists in our understanding of its specific molecular targets and its effects on a wider range of biological systems. A systematic and comprehensive profiling effort is necessary to uncover new potential applications and to understand its mechanism of action at a molecular level.

Future research should focus on:

Broad-Spectrum Target Screening: Utilizing high-throughput screening (HTS) platforms to test this compound and its individual stereoisomers against large, diverse panels of molecular targets. This should include various subtypes of receptors (e.g., G-protein coupled receptors, ligand-gated ion channels), enzymes (e.g., proteases, kinases, acetylcholinesterases), and transporters from both invertebrate and vertebrate sources.

Molecular Target Deconvolution: The primary insecticidal target is presumed to be the nicotinic acetylcholine (B1216132) receptor (nAChR), but this has not been definitively proven or characterized across different nAChR subtypes. Advanced techniques are needed to confirm this. Electrophysiological studies using patch-clamp techniques on cells expressing specific nAChR subunits (from insects and mammals) can elucidate whether it acts as an agonist, antagonist, or allosteric modulator. Furthermore, methods like photoaffinity labeling or affinity chromatography coupled with mass spectrometry could be employed to "pull down" and identify binding partners from insect neural tissue extracts, providing unbiased evidence of its molecular target(s).

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of analogs of this compound are required. By modifying the length and structure of the alkyl chain, the substitution pattern on the pyrrolidine ring, and the stereochemistry, researchers can build a detailed SAR map. This information is crucial for optimizing potency against a desired target and minimizing off-target effects.

Table 2: Proposed Targets for Comprehensive Biological Screening

| Target Class | Specific Examples | Rationale for Investigation |

|---|---|---|

| Ligand-Gated Ion Channels | Nicotinic Acetylcholine Receptors (nAChRs)Various insect and mammalian α/β subunit combinations., GABA Receptors, Glutamate (B1630785) Receptors | To confirm and characterize the presumed insecticidal mechanism and to assess potential cross-reactivity with vertebrate nervous system targets. |

| G-Protein Coupled Receptors (GPCRs) | Dopamine, Serotonin, Octopamine, Muscarinic Receptors | The pyrrolidine scaffold is present in many GPCR-active compounds; screening could uncover unexpected neuromodulatory activities. |

| Enzymes | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), Cytochrome P450s | To investigate alternative mechanisms of toxicity or neuromodulation and to understand the compound's metabolic fate. |

| Voltage-Gated Ion Channels | Sodium (Nav), Potassium (Kv), Calcium (Cav) Channels | Many venom components target these channels; investigation could reveal effects on neuronal excitability. |

Elucidation of Broader Ecological Roles

The characterization of this compound as a venom alkaloid in several ant species, such as those from the Solenopsis (fire ants) and Monomorium genera, provides a foundation for its ecological role. However, its function is likely more complex than just predation and defense. A deeper investigation into its chemical ecology is needed to understand its full significance within its ecosystem.

Unexplored avenues in this domain include:

Synergistic Interactions in Venom: Ant venoms are complex chemical cocktails. It is crucial to investigate whether this compound acts in synergy with other venom components, such as other dialkylpyrrolidines, piperidines (e.g., solenopsins), or venom proteins. It may function to enhance the paralytic or painful effects of other toxins, or it could act as a "spreader" by disrupting cell membranes to facilitate the entry of larger, more potent protein-based toxins.

Role in Chemical Communication (Pheromonal Activity): Beyond its toxic properties, the volatility of this compound suggests a potential role in communication. Research should test its function as:

An alarm pheromone: Is it released during colony disturbance to elicit aggressive or evasive behaviors in nestmates?

A trail or recruitment pheromone: Does it contribute to marking pathways to food sources?

A recognition cue: Does its presence or specific stereoisomeric ratio contribute to nestmate recognition or caste identification?

Antimicrobial and Antifungal Defense: Ant colonies face constant pressure from microbial pathogens. Many insect-derived natural products serve a dual purpose of defense against predators and microbes. Future studies should assess the activity of this compound against a panel of entomopathogenic bacteria and fungi. It may play a role in colony hygiene by preventing the growth of mold on food stores or within the nest structure.

Distribution Across Other Taxa: While well-documented in ants, a systematic survey for this compound in other organisms is lacking. Screening other arthropods, particularly other Hymenoptera (bees, wasps) and venomous insects, as well as plants or marine organisms, could reveal new natural sources. Discovering it in a different biological context would provide valuable clues about its evolutionary origins and ecological functions.

Table 3: Confirmed vs. Hypothesized Ecological Roles of this compound

| Role | Current Status | Key Research Question |

|---|---|---|

| Venom Toxin (Defense/Predation) | ConfirmedIdentified as a major or minor component of venom in several ant species with demonstrated insecticidal properties. | What is the precise contribution of this specific alkaloid to the overall toxicity of the venom cocktail? |

| Pheromonal Communication | HypothesizedIts volatility and presence in exocrine glands suggest a plausible but unproven role in chemical signaling. | Does purified this compound elicit a quantifiable behavioral response (e.g., alarm, attraction) in conspecifics? |

| Antimicrobial Agent | UnexploredThis is a common function for natural alkaloids, but it has not been specifically investigated for this compound in an ecological context. | Does it inhibit the growth of bacteria and fungi that are natural pathogens to the source organism? |

| Synergist in Venom | HypothesizedVenom components often work together, but specific synergistic pairings involving this compound have not been demonstrated. | Does co-application of this compound with other venom components (e.g., solenopsin) lower the effective concentration of those components? |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-pentylpyrrolidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound typically involves alkylation of pyrrolidine precursors or reductive amination of ketones. Optimization requires systematic variation of parameters such as temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation). Monitoring progress via thin-layer chromatography (TLC) and gas chromatography (GC) is critical. For reproducibility, document all steps in detail, including purification methods (e.g., distillation or column chromatography) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Key markers include the singlet for the pyrrolidine N–H proton (δ ~2.5 ppm) and the multiplet for the pentyl chain (δ 1.2–1.6 ppm). Mass spectrometry (MS) should show a molecular ion peak at m/z 141.2 ([M+H]⁺). Cross-reference spectral data with PubChem or EPA DSSTox entries for validation .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

- Methodological Answer : Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert adsorbents and dispose of waste according to hazardous material guidelines. Refer to safety data sheets (SDS) from TCI America or Aladdin Biochemical for compound-specific hazards .

Advanced Research Questions

Q. How can researchers design experiments to investigate the mechanistic role of this compound in catalytic systems (e.g., organocatalysis)?

- Methodological Answer : Employ kinetic studies (e.g., rate measurements under varying substrate concentrations) and isotopic labeling (e.g., ¹⁵N-pyrrolidine) to track reaction pathways. Pair this with computational modeling (DFT calculations) to identify transition states. Validate hypotheses by comparing results with peer-reviewed studies on analogous pyrrolidine derivatives .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct meta-analyses of existing literature to identify variables such as solvent effects, impurity profiles, or assay conditions (e.g., pH, temperature). Replicate conflicting studies under standardized protocols. Use high-resolution LC-MS to verify compound purity (>98%) and control for batch-to-batch variability .

Q. How can novel this compound derivatives be validated for purity and structural integrity in drug discovery pipelines?

- Methodological Answer : Combine orthogonal analytical methods:

- Chromatography : HPLC with UV/Vis or evaporative light scattering detection (ELSD).

- Spectroscopy : 2D NMR (COSY, HSQC) for stereochemical confirmation.

- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values.

Publish full experimental details in supplementary materials to enable replication .

Key Methodological Considerations

- Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry guidelines, including detailed experimental sections and raw data deposition .

- Ethical Data Reporting : Avoid selective data presentation; disclose all experimental conditions and outliers .

- Literature Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and address knowledge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.